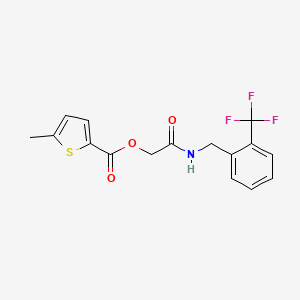
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate” is a type of benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compound . These compounds are known to play a role in bacterial cell-cell communication, responding to external factors such as nutrient availability and defense mechanisms .
Synthesis Analysis
The synthesis of this compound involves the design and evaluation of a library of fifteen benzo[d]thiazole/quinoline-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl compounds . The goal of this synthesis is to find novel quorum sensing inhibitors .Applications De Recherche Scientifique
Cyclocondensation Reactions and Selectivity Insights
The cyclocondensation reaction involving 2-aminothiophenols with 1,2-biselectrophiles, such as ethyl glyoxalate and diethyl oxalate, in aqueous media, leads to the formation of benzothiazole-2-carboxylates. This process, interestingly, goes against Baldwin's rule by favoring a 5-endo-trig mechanism. The study provides significant insights into the mechanistic aspects of these reactions, offering a deeper understanding of the selectivity switch between benzothiazole-2-carboxylates and benzazine-3-ones/benzazine-2,3-diones. The use of quantum chemical calculations and orbital interaction studies helps rationalize the observed selectivity, with water playing a critical role in facilitating these reactions by lowering the energy barrier (Tejas M. Dhameliya et al., 2017).
Modification with Trifluoromethyl-containing Heterocycles
Methyl 2-aminothiophene-3-carboxylates have been modified with trifluoromethyl-containing five-membered heterocycles through cyclocondensation. This modification process involves the use of methyl trifluoropyruvate N-thiophen-2-ylimines with 1,3-N,N-binucleophiles to obtain various heterocyclic compounds. Such modifications are crucial for the study of interactions with neuronal NMDA receptors, highlighting the compound's potential in neuroscience research (V. Sokolov et al., 2018).
Antimicrobial Activity of Thiophene Derivatives
The synthesis of various substituted thiophenes has been explored, starting from key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate. These compounds have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents. This research area opens up new possibilities for the application of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate derivatives in the medical field (A. Abu‐Hashem et al., 2011).
Contributions to Organic Electronics
Thiophene derivatives play a significant role in organic electronics, especially in the synthesis of molecular wires and optoelectronic devices. The study of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, for instance, has provided valuable insights into their redox, structural, and optoelectronic properties. These findings contribute to the development of high-performance materials for electronic applications (Changsheng Wang et al., 2006).
Gewald Synthesis and Diverse Applications
The Gewald synthesis of 2-aminothiophene-3-carboxylates bearing various aryl groups offers a versatile method for obtaining compounds with potential applications ranging from material science to pharmaceuticals. The ability to efficiently generate these derivatives underscores the utility of 2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate in various fields of research and development (V. Tormyshev et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NO3S/c1-10-6-7-13(24-10)15(22)23-9-14(21)20-8-11-4-2-3-5-12(11)16(17,18)19/h2-7H,8-9H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCDUVHCNNJBCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 5-methylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-phenyl-5-{4-[3-(trifluoromethyl)benzoyl]piperazino}-3(2H)-pyridazinone](/img/structure/B2371030.png)
![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)
![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)
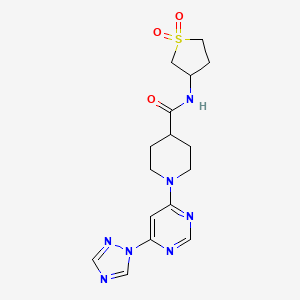
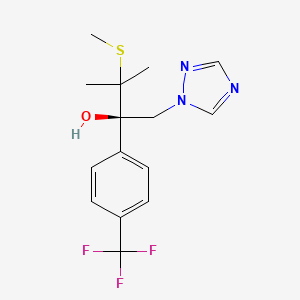
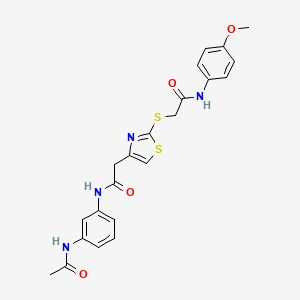
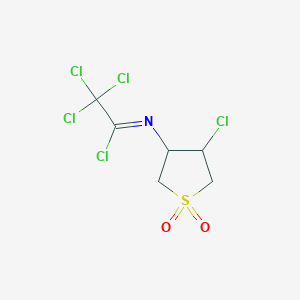
![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)
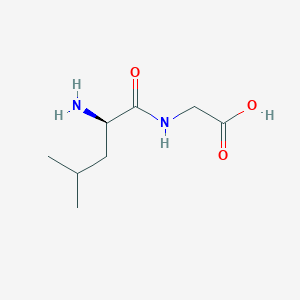
![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)
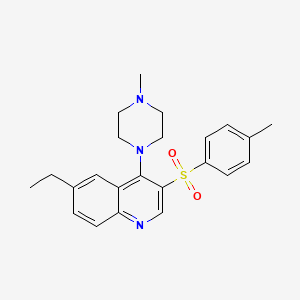
![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2371048.png)
![Methyl 4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)benzoate](/img/structure/B2371049.png)
![2-(4-chlorophenyl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide](/img/structure/B2371052.png)